Fosmenic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[cyclohex-3-en-1-yl(hydroxy)methyl]-hydroxy-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11O3P/c8-7(11(9)10)6-4-2-1-3-5-6/h1-2,6-8H,3-5H2/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFCSGGDLGVQFC-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(O)[P+](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864378 | |
| Record name | [(Cyclohex-3-en-1-yl)(hydroxy)methyl](hydroxy)oxophosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13237-70-2 | |
| Record name | Fosmenic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013237702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FOSMENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD27I23138 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformation of Fosmenic Acid
Chemical Synthesis Pathways for Formic Acid
The synthesis of formic acid is accomplished through various industrial and laboratory methods, each with distinct pathways and intermediates.
The primary industrial synthesis of formic acid involves a two-step process starting from methanol (B129727) and carbon monoxide. shanghaichemex.com This pathway proceeds through the formation of a key intermediate, methyl formate (B1220265) (HCOOCH₃). wikipedia.org
Methanol Carbonylation Pathway:
Formation of Methyl Formate: Methanol (CH₃OH) and carbon monoxide (CO) are reacted in the presence of a strong base, such as sodium methoxide, to produce methyl formate. wikipedia.org
CH₃OH + CO → HCOOCH₃ shanghaichemex.com
Hydrolysis: The resulting methyl formate is then hydrolyzed with water to yield formic acid and regenerate methanol. wikipedia.org
HCOOCH₃ + H₂O → HCOOH + CH₃OH shanghaichemex.com
An alternative industrial route involves the hydrogenation of carbon dioxide (CO₂), particularly utilizing CO₂ captured from industrial sources or directly from the air, presenting a pathway for carbon capture and utilization (CCU). rsc.orgrsc.org This process can involve various catalytic systems to facilitate the reduction of CO₂.
In laboratory settings, a common method is the decomposition of oxalic acid (C₂O₄H₂) in glycerol (B35011). This reaction proceeds through a glyceryl oxalate (B1200264) intermediate, with glycerol acting as a catalyst. wikipedia.orgyoutube.com
The electrochemical reduction of CO₂ represents an emerging pathway. This method involves the transfer of protons and electrons to CO₂, typically on the surface of an electrocatalyst. The reaction can proceed through key intermediates such as an adsorbed carboxyl (COOH) or formate (OCHO) species on the catalyst's active sites before the final product, HCOOH, is formed. researchgate.net
Significant efforts have been directed toward optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
For the dominant methanol carbonylation pathway, reaction conditions are finely tuned. The initial carbonylation step is typically performed in the liquid phase under elevated pressure and temperature (e.g., 40 atm and 80°C) to enhance reaction rates and yield. wikipedia.org The subsequent hydrolysis of methyl formate is optimized by using a large excess of water to drive the equilibrium toward the products. wikipedia.org To improve purity and energy efficiency, some modern processes employ liquid-liquid extraction with an organic base to separate the formic acid from the excess water. wikipedia.org
In the context of producing formic acid derivatives, optimization is also crucial. For instance, the enzymatic synthesis of phenethyl formate, a valuable ester, was optimized by systematically studying variables such as enzyme type, enzyme concentration, substrate molar ratio, temperature, and solvent. The optimal conditions were identified as using 15 g/L of Novozym 435 enzyme at 40°C with a 1:5 molar ratio of formic acid to phenethyl alcohol, achieving a conversion yield of 95.92%. nih.gov
Response surface methodology (RSM) has been employed to optimize the use of formic acid as a catalyst. In the production of furfural (B47365) from xylose, RSM was used to fine-tune parameters like initial xylose concentration, formic acid concentration, and temperature, leading to a maximum furfural yield of 74%. researchgate.net
Table 1: Comparison of Formic Acid Synthesis Pathways
| Pathway | Key Reactants | Intermediate(s) | Typical Conditions | Key Optimization Factors |
|---|---|---|---|---|
| Methanol Carbonylation | Methanol, Carbon Monoxide | Methyl formate | 80°C, 40 atm, Strong base | Pressure, Temperature, Excess water for hydrolysis, Extraction for purification |
| Oxalic Acid Decomposition | Oxalic acid, Glycerol | Glyceryl oxalate | Heating (~110-125°C) | Temperature control to avoid side-products (acrolein) |
| Electrochemical CO₂ Reduction | Carbon dioxide, Water | *COOH, *OCHO (adsorbed) | Electrocatalyst, Applied potential | Catalyst material, Electrolyte composition, Cell design |
Design and Preparation of Fosmenic Acid Analogues and Derivatives
The simple structure of formic acid makes it a versatile C1 building block for the synthesis of a wide array of derivatives and more complex molecules.
The derivatization of formic acid is guided by the reactivity of its carboxyl group. The primary derivatives are formate esters and salts. wikipedia.orgbritannica.com The rational design of these derivatives often involves selecting an appropriate alcohol or base to react with formic acid to achieve a target molecule with desired properties.
Formic acid is unique among carboxylic acids for its ability to participate in addition reactions with alkenes. wikipedia.org This reactivity allows for two distinct design pathways:
Formation of Formate Esters: In a straightforward addition reaction, formic acid reacts with alkenes to yield formate esters.
Carbon Chain Extension (Koch Reaction Variant): In the presence of strong acid catalysts like sulfuric or hydrofluoric acid, formic acid adds to an alkene to produce a larger carboxylic acid. This allows for the designed synthesis of more complex acids by extending the carbon backbone of the starting alkene. wikipedia.org
The principles of Diversity-Oriented Synthesis (DOS) can be applied to generate large libraries of structurally diverse compounds. nih.gov While not starting from formic acid itself, these strategies often rely on combining polyfunctional building blocks in a systematic way to explore chemical space, a principle applicable to using formic acid as a fundamental C1 unit to react with a diverse set of substrates. nih.govresearchgate.net
The low cost and high reactivity of formic acid ensure its synthetic accessibility for creating a diverse range of chemical structures. Diversification is primarily achieved through esterification and addition reactions.
Esterification: A vast library of formate esters can be synthesized by reacting formic acid with a wide variety of primary, secondary, and tertiary alcohols. Enzymatic methods, using lipases, have proven effective for this transformation, offering high yields and environmentally friendly conditions. nih.gov
Addition to Alkenes: As mentioned, reacting formic acid with a diverse pool of alkenes can lead to a wide range of both formate esters and larger carboxylic acids, depending on the reaction conditions. wikipedia.org
N-Formylation: Formic acid can be used as a reagent for the N-formylation of amines, a key step in the synthesis of many pharmaceuticals and other biologically active compounds.
These strategies allow chemists to leverage a simple, accessible molecule to generate significant molecular complexity and diversity for applications ranging from materials science to drug discovery.
Table 2: Examples of Formic Acid Derivatives and Their Synthesis Strategy
| Derivative Class | Example Compound | General Synthesis Method | Key Reactants |
|---|---|---|---|
| Formate Esters | Methyl Formate | Methanol Carbonylation | Methanol, Carbon Monoxide |
| Formate Esters | Phenethyl Formate | Enzymatic Esterification | Formic Acid, Phenethyl Alcohol |
| Carboxylic Acids | Larger Carboxylic Acids | Koch Reaction Variant | Formic Acid, Alkene, Strong Acid Catalyst |
| Formate Salts | Sodium Formate | Acid-Base Neutralization | Formic Acid, Sodium Hydroxide |
Molecular Pharmacology and Biochemical Modulations of Fosmenic Acid
Elucidation of Enzymatic Inhibition Mechanisms by Fosmenic Acid
This compound is recognized for its ability to inhibit certain enzymes. ontosight.ai The nature of this inhibition is crucial for understanding its biological effects.
Kinetic Analysis of Enzyme-Fosmenic Acid Interactions
The study of enzyme kinetics provides a quantitative assessment of how inhibitors like this compound affect enzyme activity. In the presence of an inhibitor, the Michaelis-Menten kinetics, which describe the relationship between substrate concentration and reaction rate, are altered. csjmu.ac.inpharmaguideline.com
For competitive inhibition , the inhibitor, which often resembles the substrate, binds to the active site of the enzyme. researchgate.netyoutube.com This increases the apparent Michaelis constant (Km), reflecting a lower affinity of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged. csjmu.ac.inknyamed.com This type of inhibition can be overcome by increasing the substrate concentration. researchgate.net
In non-competitive inhibition , the inhibitor binds to a site other than the active site, known as an allosteric site. researchgate.netsavemyexams.com This binding event alters the enzyme's conformation, reducing its catalytic efficiency. Consequently, the Vmax is lowered, but the Km remains unchanged. knyamed.comnih.gov Increasing the substrate concentration does not reverse this type of inhibition. savemyexams.com
Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex. libretexts.org This mode of inhibition leads to a decrease in both Vmax and Km. libretexts.org
The direct linear plot method is a robust technique used to estimate kinetic constants, including the inhibition constant (Kp), from initial reaction rate data. mdpi.com
Characterization of Inhibition Modes (e.g., Competitive, Non-Competitive, Uncompetitive, Allosteric)
This compound primarily functions as a competitive inhibitor. wustl.edu This means it competes with the natural substrate for binding to the enzyme's active site. researchgate.netyoutube.com
Beyond simple competitive, non-competitive, and uncompetitive models, allosteric modulation represents a more complex form of regulation. csjmu.ac.in Allosteric modulators bind to a site distinct from the active site, inducing a conformational change that can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the enzyme's activity. pharmacologycanada.orgmdpi.commdpi.com While this compound's primary mechanism is competitive inhibition, the concept of allostery is fundamental to understanding enzyme regulation in broader biological contexts. csjmu.ac.innih.gov
Specific Enzyme Target Characterization for this compound
The primary and most well-characterized enzyme target for this compound is 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) , also known as IspC. wustl.edu DXR is a key enzyme in the non-mevalonate pathway (MEP pathway) of isoprenoid biosynthesis. wustl.edu Fosmidomycin (B1218577), a structurally related phosphonic acid, is a well-known inhibitor of DXR. wustl.edu
Modulation of Intracellular Biochemical Pathways by this compound
By inhibiting a key enzyme, this compound can have downstream effects on various metabolic and biosynthetic pathways.
Impact on Central Metabolic Pathways
Central metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle, are fundamental for energy production and providing precursors for biosynthesis. nih.govnumberanalytics.com The MEP pathway, which this compound inhibits, utilizes glyceraldehyde 3-phosphate, an intermediate of glycolysis, as a precursor. wustl.edu By blocking the MEP pathway, this compound can indirectly influence the flux of metabolites through these central pathways. For instance, the accumulation of precursors upstream of the inhibited step could potentially be rerouted into other metabolic routes.
Influence on Specific Biosynthetic or Degradative Pathways
The most direct impact of this compound is on the isoprenoid biosynthetic pathway . nih.gov Isoprenoids are a vast and diverse class of organic molecules synthesized from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.com In many bacteria, algae, and plant chloroplasts, IPP and DMAPP are produced via the MEP pathway. nih.govresearchgate.net By inhibiting DXR, this compound effectively halts the production of these essential isoprenoid precursors. wustl.edu
Isoprenoids are vital for numerous cellular functions, including the synthesis of:
Sterols: Essential components of cell membranes.
Quinones: Involved in electron transport chains.
Dolichols: Required for N-linked glycosylation of proteins.
Carotenoids: Pigments with antioxidant properties.
This compound's inhibition of the MEP pathway makes it a target for the development of antimicrobial agents, as this pathway is essential in many pathogens but absent in humans, who utilize the mevalonate (B85504) pathway for isoprenoid synthesis. wustl.edu
The compound's influence can also be considered in the context of glycerophospholipid metabolism . Glycerophospholipids are major components of cell membranes, and their synthesis begins with precursors like glycerol-3-phosphate. wikipedia.orgresearchgate.net While a direct link between this compound and glycerophospholipid metabolism is not established, the interconnectedness of metabolic networks suggests that a significant disruption in one pathway, such as isoprenoid biosynthesis, could have ripple effects on others that share common precursors or regulatory mechanisms. mdpi.comnih.gov
Regarding degradative pathways , this compound itself, being an organic acid, would be subject to cellular degradation processes. The degradation of organic acids can occur through various enzymatic reactions, ultimately breaking them down into simpler molecules. nih.govresearchgate.net The specific enzymes and pathways involved in the degradation of this compound are not extensively detailed in the provided context. Similarly, the influence of this compound on broader degradative pathways for other molecules like fatty acids and amino acids is not directly elucidated, though these pathways are crucial for cellular homeostasis. nih.govplos.orgnumberanalytics.commdpi.comnih.gov
Effects on Cellular Bioenergetics
Cellular bioenergetics is the study of how cells generate and utilize energy, primarily in the form of adenosine (B11128) triphosphate (ATP). nih.gov This involves a complex interplay of metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation, which is the main process of ATP production in the mitochondria. nih.gov Dysregulation of these pathways is implicated in numerous diseases, making the bioenergetic effects of chemical compounds a key area of investigation. nih.gov
Research in this field often measures a compound's impact on mitochondrial function, such as the activity of the electron transport chain complexes, oxygen consumption rates, and ATP production levels. drugbank.com For instance, studies on various compounds analyze how they might inhibit mitochondrial respiration or induce a shift towards glycolysis, a phenomenon known as the Warburg effect in cancer cells. evitachem.com Such metabolic shifts can be quantified using techniques like Seahorse XF technology, which measures real-time oxygen consumption and proton efflux rates. evitachem.com
However, specific studies detailing the effects of this compound on mitochondrial respiration, ATP synthesis, glycolysis, or any other aspect of cellular bioenergetics are not described in the available literature.
Molecular Interaction Profiling and Target Engagement of this compound
Molecular interaction profiling aims to identify the specific macromolecules, such as proteins or nucleic acids, with which a compound interacts within a cell. energy.gov This is a critical step in drug discovery, followed by target engagement studies, which confirm that the compound binds to its intended target in a cellular environment and elicits a functional response. nih.govhmdb.ca Establishing a clear link between target engagement and downstream pharmacological effects is crucial for validating a drug's mechanism of action. energy.gov
A variety of methods exist to study target engagement. These can be broadly categorized as label-free approaches, such as the Cellular Thermal Shift Assay (CETSA), or methods requiring modified ligands or targets, like Bioluminescence Resonance Energy Transfer (BRET). nih.gov The goal is to demonstrate that the compound reaches its site of action and interacts with the target as intended. nih.gov
Despite the importance of this data, there is no specific information available from the search results regarding the molecular interaction profile or specific macromolecular targets of this compound. Bioactivity data, which would typically be found in databases like ChEMBL, is not available for this compound. ebi.ac.uk
Direct Binding Assays for Macromolecular Targets
Direct binding assays are experiments designed to quantitatively measure the interaction between a ligand (like this compound) and its macromolecular target. rsc.orgnih.gov These assays are essential for determining binding affinity, often expressed as the dissociation constant (Kd), which represents the concentration of a ligand at which half of the target's binding sites are occupied at equilibrium. iarc.fr
Commonly used direct binding assays include:
Fluorescence-Based Assays: These assays use fluorescently labeled ligands or targets to detect binding events. iarc.fr Techniques like Fluorescence Polarization (FP) measure changes in the rotation of a labeled molecule upon binding to a larger partner. nih.gov
Pull-Down Assays: In these experiments, a "bait" protein is immobilized on beads to "pull down" a "prey" protein from a solution, allowing for the confirmation of a direct interaction. rsc.org
Surface Plasmon Resonance (SPR): SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip where the target molecule is immobilized. researchgate.net
No studies employing these or other direct binding assay techniques to identify or characterize the binding of this compound to a specific macromolecular target have been found in the search results.
Biological Target Identification and Validation for Fosmenic Acid
Identification of Protein and Other Macromolecular Targets
The principal molecular target of fosmenic acid's analogue, fosmidomycin (B1218577), is 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC. chemeurope.comportlandpress.comresearchgate.net This enzyme catalyzes the second committed step in the MEP pathway: the NADPH-dependent reduction and isomerization of 1-deoxy-D-xylulose 5-phosphate (DOXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP). portlandpress.comresearchgate.net
Affinity-based and chemoproteomic strategies are powerful tools for identifying the molecular targets of small molecules by exploiting their binding interactions with proteins. nih.govwikipedia.org These methods can range from traditional affinity chromatography, where a ligand is immobilized to capture its binding partners, to more advanced proteomic techniques that measure changes in protein stability upon ligand binding. thermofisher.comcube-biotech.com
While specific affinity chromatography studies for this compound are not widely documented, related chemoproteomic methods have been successfully employed to validate the targets of similar inhibitors. One such technique is integral Solvent-Induced Protein Precipitation (iSPP). A study using iSPP coupled with quantitative mass spectrometry successfully confirmed that reverse β-aza fosmidomycin analogues engage with their intended target, DXR, in bacterial lysates. uni-saarland.deacs.org This approach measures the change in a protein's stability in the presence of a binding ligand, providing direct evidence of target engagement within a complex proteome. uni-saarland.de
Such compound-centric chemoproteomic approaches are invaluable for unbiased target identification and have been successfully applied in antimalarial research to identify the molecular targets of various compounds. nih.gov These methods, which can include the use of compound analogs with "clickable" handles for pull-down experiments, provide broad, unbiased analyses of direct molecular interactions. nih.gov
Genetic screens, particularly those involving the selection of drug-resistant mutants, are a classic and powerful method for identifying drug targets. acs.org The principle is that mutations in the gene encoding the drug's target, or in genes involved in the drug's uptake or metabolism, can confer resistance.
Numerous studies on fosmidomycin resistance have unequivocally identified DXR as its primary target. Forward genetic screens in bacteria and parasites have consistently revealed that mutations in the dxr gene are a primary mechanism of resistance. grantome.comnih.gov For instance, a study in Escherichia coli used the CRISPR EnAbled Trackable genome Engineering (CREATE) technology to generate a saturation library of mutations around the fosmidomycin binding pocket of DXR. nih.gov This screen identified several previously unknown mutations in highly conserved sites that confer resistance to the drug. nih.gov Another study demonstrated that expressing a specific mutant variant of Dxr (S222T) in E. coli was sufficient to support growth in the presence of fosmidomycin, and the purified mutant enzyme was 30-fold more resistant to inhibition than the wild-type enzyme. nih.gov
In addition to direct target mutations, genetic screens have identified other resistance determinants that validate the mechanism of action. For example, mutations in the glycerol-3-phosphate transporter (GlpT) have been shown to confer fosmidomycin resistance in Francisella novicida and E. coli, indicating that this transporter is responsible for the drug's entry into the bacterial cell. frontiersin.orgtandfonline.com In the malaria parasite Plasmodium falciparum, genetic screens identified mutations not only in DXR but also in metabolic regulators like haloacid dehalogenase-like hydrolase (HAD) proteins, which appear to modulate the MEP pathway and impact drug sensitivity. grantome.comasm.org
| Genetic Approach | Organism | Key Findings | Reference(s) |
| Forward Genetic Screen | Plasmodium falciparum | Identified mutations in HAD proteins as a mechanism of fosmidomycin resistance, revealing new metabolic regulators. | grantome.com |
| Error-prone PCR & Selection | Escherichia coli | Mutations in the dxr gene confer resistance to fosmidomycin; the S222T variant showed 30-fold higher IC50. | nih.gov |
| Transposon Mutagenesis | Francisella novicida | Mutations in the GlpT transporter prevent fosmidomycin uptake, leading to resistance. | frontiersin.org |
| CRISPR-based Saturation Mutagenesis | Escherichia coli | Identified novel resistance-conferring mutations in conserved sites of the DXR binding pocket. | nih.gov |
Functional Validation of Target Engagement in Biological Systems
Following the identification of a potential target, it is crucial to validate that the compound's engagement with this target is responsible for the observed biological effects. This is achieved by analyzing the downstream molecular and cellular consequences of target inhibition.
Inhibition of DXR by fosmidomycin disrupts the MEP pathway, leading to a depletion of isoprenoid precursors. This metabolic disruption triggers downstream changes in gene and protein expression as the cell attempts to compensate or responds to the resulting stress.
Transcriptomic analyses have provided clear evidence of target engagement.
In Salmonella enterica, exposure to sub-inhibitory concentrations of fosmidomycin resulted in minor but significant changes in the expression of 277 genes, including those involved in various metabolic processes, indicating a broad, mild stress response. plos.org
In the malaria parasite P. falciparum, transcriptomic analysis during fosmidomycin treatment revealed significant alterations in 1,397 genes, with notable changes in those involved in the initiation and regulation of translation, suggesting a mechanism of survival by controlling RNA translation. asm.org
In plants, fosmidomycin treatment of tomato fruits led to a significant induction of transcripts for key genes in carotenoid biosynthesis, including DXR itself, DXS (the first enzyme in the MEP pathway), and PSY1 (phytoene synthase), even as carotenoid accumulation was blocked. researchgate.net This suggests a feedback mechanism where the depletion of isoprenoid products signals the upregulation of the biosynthetic pathway genes. researchgate.net
Similarly, in the red alga Pyropia haitanensis, fosmidomycin treatment significantly decreased the expression of both DXR and the downstream gene GGPS (geranylgeranyl diphosphate (B83284) synthase), confirming that inhibiting an upstream enzyme affects the expression of downstream components in the pathway. e-algae.org
These studies confirm that fosmidomycin's interaction with DXR leads to predictable and measurable changes in gene expression, directly linking target engagement to downstream molecular events.
The most direct functional validation of target engagement comes from observing the cellular phenotypes that result from the compound's action. The inhibition of the MEP pathway by this compound's analog, fosmidomycin, deprives organisms of essential isoprenoids required for various cellular processes, leading to distinct and observable phenotypic changes.
A primary phenotype is the inhibition of growth. Fosmidomycin demonstrates broad-spectrum activity against many pathogens that rely on the MEP pathway, including various Gram-negative bacteria and certain Gram-positive species. mdpi.complos.org The minimum inhibitory concentration (MIC) is dependent on the organism and even the growth medium, as nutrient availability can influence both the essentiality of the pathway and the uptake of the drug. plos.org
In addition to growth arrest, fosmidomycin induces specific morphological changes.
In Bacillus subtilis, treatment with fosmidomycin resulted in abnormal cell bulging, though lysis did not occur as readily as with other cell wall synthesis inhibitors. frontiersin.orgnih.gov This suggests that while the primary effect is blocking the synthesis of lipid II (a peptidoglycan precursor dependent on isoprenoids), the simultaneous inhibition of menaquinone synthesis protects the cells from oxidative damage-mediated lysis. frontiersin.orgnih.gov
In Chlamydia, an intracellular bacterium, fosmidomycin treatment induced a persistent state characterized by the formation of aberrant body (AB)-like forms and reduced inclusion size. nih.gov
Microscopy of E. coli treated with fosmidomycin revealed the formation of spherical cells among the normal rod-shaped cells, indicating disruption of cell wall integrity or division. nih.gov
In more complex organisms, the phenotypes reflect the specific roles of isoprenoids. In Plasmodium liver-stage parasites, fosmidomycin treatment led to a significant reduction in the formation of merosomes, the vesicles that release merozoites to infect red blood cells, thus inhibiting a key step in the parasite's life cycle. asm.org In tomato fruits, the inhibition of DXR by fosmidomycin blocked the accumulation of carotenoids, causing the fruits to turn yellow-orange instead of red during ripening. researchgate.net
| Phenotypic Change | Organism/System | Observed Effect | Reference(s) |
| Growth Inhibition | Francisella tularensis | Reduced in vitro growth with a MIC of 136 µM. | mdpi.com |
| Growth Inhibition | Plasmodium falciparum | Inhibition of asexual blood-stage growth with an IC50 of 0.81 µM. | mdpi.com |
| Morphological Alteration | Bacillus subtilis | Abnormal cell bulging and protection from lysis. | frontiersin.orgnih.gov |
| Morphological Alteration | Chlamydia | Induction of aberrant body-like forms and reduced inclusion size. | nih.gov |
| Inhibition of Development | Plasmodium berghei | Moderate but significant reduction in merosome formation in liver-stage parasites. | asm.org |
| Inhibition of Pigment Synthesis | Tomato Fruit | Blocked accumulation of carotenoids during ripening. | researchgate.net |
Preclinical Efficacy Studies of Fosmenic Acid
In Vitro Efficacy Assessments
The in vitro efficacy of fosmenic acid and its derivatives, such as FR900098, has been primarily evaluated against apicomplexan parasites. These studies confirm that the compounds possess parasiticidal activity against the erythrocytic stages of parasites like Plasmodium falciparum and Babesia species. scispace.com
Cell-based assays are fundamental in determining the biological effects of a compound on living cells, providing insights into cytotoxicity, proliferation, and other functional outcomes. mdpi-res.com For this compound, these assays have been crucial in demonstrating its antiparasitic effects.
Cell viability and proliferation assays measure the health and growth rate of cells following exposure to a compound. asm.org In the context of this compound, these assays typically quantify the inhibition of parasite proliferation within host cells.
Studies have demonstrated that this compound is active against fresh clinical isolates of Plasmodium falciparum, the most virulent malaria parasite. ajtmh.orgnih.gov In one study, the geometric mean 50% inhibitory concentration (IC50) for fosmidomycin (B1218577) was 301 nM, while its more potent derivative, FR900098, had an IC50 of 118 nM. nih.gov Another study focusing on Babesia microti reported an IC50 value of 4.63 ± 0.12 μM for fosmidomycin, confirming its dose-dependent inhibition of parasite growth in in vitro cultures. frontiersin.org
The derivative FR900098 has also shown marked efficacy against Babesia divergens. A significant reduction in parasite growth was observed at pharmacologically relevant concentrations. researchgate.net The table below details the in vitro effect of a 72-hour treatment with FR900098 on the growth of B. divergens. researchgate.net
Apoptosis is a form of programmed cell death essential for eliminating damaged or unwanted cells. genome.govclevelandclinic.org It involves distinct morphological and biochemical changes, executed through specific signaling pathways. scielo.orgyoutube.com Analysis of these pathways is critical for understanding a drug's mechanism of action.
Based on the available research, there is no direct evidence to suggest that the primary antiparasitic mechanism of this compound involves the induction of apoptosis. iucr.orgresearchgate.net Instead of promoting cell death, one study on Bacillus subtilis showed that fosmidomycin can protect the bacteria from cell wall perturbation-induced lysis by antagonizing oxidative damage. nih.gov This effect is linked to its inhibition of menaquinone synthesis, which is also dependent on the isoprenoid pathway. nih.gov
Functional assays assess specific cellular behaviors like migration or differentiation. youtube.com While information on this compound's effect on cell migration is limited, its impact on cellular differentiation has been observed in certain bacteria.
A study on the obligate intracellular bacterium Chlamydia trachomatis demonstrated that this compound induces a state of persistence. nih.gov Instead of killing the bacteria, inhibition of isoprenoid synthesis by this compound halts chlamydial cell division and causes the development of a morphologically distinct, viable but non-replicative form known as an aberrant body. nih.gov This process represents a form of cellular differentiation, which is reversible upon removal of the compound. nih.gov The study concluded that this compound induces this persistent state by preventing the synthesis of bactoprenol, an isoprenoid required for building the bacterial cell wall. nih.gov Another study noted that fosmidomycin treatment altered the expression of a putative cell differentiation protein in P. falciparum. asm.org
Biochemical assays are used to investigate how a compound interacts with specific molecular targets, such as enzymes, and modulates their activity within signaling or metabolic pathways. rsc.org
The primary mechanism of action for this compound has been unequivocally identified through enzyme activity assays. This compound is a potent and specific inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC. nih.govnih.gov This enzyme catalyzes the second step in the non-mevalonate or methylerythritol phosphate (B84403) (MEP) pathway, which is responsible for synthesizing isoprenoid precursors. rsc.orgmdpi.com This pathway is critical for the survival of many pathogens but is absent in humans, making DXR an excellent drug target. rsc.orgmdpi.com
Enzyme inhibition assays using purified recombinant DXR have determined the inhibitory constants for this compound and its analogs. For P. falciparum DXR, fosmidomycin has a reported IC50 value of 34 nM. nih.gov Kinetic analyses have shown that fosmidomycin acts as a competitive inhibitor with respect to the substrate, 1-deoxy-D-xylulose 5-phosphate (DOXP). mdpi.comacs.org Depending on the specific analog, inhibition can be either uncompetitive or competitive with respect to the cofactor NADPH. acs.org This direct inhibition of DXR activity in cell lysates and purified enzyme systems confirms the molecular basis for the antiparasitic and antibacterial effects observed in cell-based assays. frontiersin.orgmdpi.com
Biochemical Assays for Signaling Pathway Modulation.
Protein Phosphorylation and Activation State Analysis
Protein phosphorylation is a critical post-translational modification where protein kinases add a phosphate group to specific amino acids, such as serine, threonine, and tyrosine. kinexus.caresearchgate.net This process acts as a molecular switch, regulating protein function, cellular signaling pathways, and a multitude of cellular processes. researchgate.netnih.gov In drug development, analyzing a compound's effect on protein phosphorylation can elucidate its mechanism of action. kinexus.ca This analysis is often performed using techniques like Western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics to identify changes in the phosphorylation state of target proteins. rndsystems.com
Despite the importance of this analysis, no specific studies have been published in the available literature that detail the effects of this compound on protein phosphorylation or the activation state of specific kinases or their substrates.
In Vivo Efficacy Evaluations in Research Animal Models
In vivo efficacy studies are essential to evaluate a drug candidate's therapeutic potential in a living organism before human trials. pharmaron.com These studies utilize animal models that are chosen to mimic the pathophysiology of a human disease as closely as possible, providing critical data on how the drug affects the disease process. eupati.euscantox.com
The selection of an appropriate animal model is a critical step in preclinical research, as it directly impacts the translational relevance of the findings to human diseases. eupati.eunih.gov Models are chosen based on similarities in physiology, pharmacodynamics, and pathophysiology to the human condition being studied. eupati.eu This can include genetically modified animals, chemically induced disease models, or spontaneous models. scantox.comnih.gov For instance, research into atherosclerosis, for which this compound was investigated ncats.io, often employs models like the ApoE knockout or LDL-receptor knockout mice fed a high-fat diet.
However, there is no publicly available information detailing the specific animal models that were selected or characterized for the in vivo efficacy evaluation of this compound.
The pharmacological response to a drug in an animal model is measured using various endpoints, including biomarkers. creative-biolabs.com A biomarker is an objectively measured characteristic that serves as an indicator of a normal biological process, a pathogenic process, or a pharmacological response to a therapeutic intervention. nih.govresearchgate.net These can range from changes in the concentration of specific molecules in the blood or tissues to imaging-based readouts. nih.govnih.gov
Dose-response studies are fundamental in preclinical pharmacology to determine the relationship between the dose of a drug and its therapeutic effect. creative-biolabs.com These studies are used to identify the minimum effective dose and the dose at which maximum efficacy is achieved, which is crucial for selecting doses for later-stage studies and eventual clinical trials. dkfz.de Typically, several dose levels are tested to establish a clear dose-response curve. nih.gov
No data from dose-response efficacy studies for this compound in any animal model have been published.
Histopathological analysis involves the microscopic examination of tissues to observe the effects of a disease and the therapeutic impact of a drug at a cellular level. nih.gov This can reveal reductions in inflammation, cell death, or tissue damage. researchgate.net Molecular correlates of efficacy involve measuring changes in gene or protein expression that are linked to the drug's mechanism of action and its effect on the disease pathway. nih.gov
Specific histopathological or molecular data demonstrating the efficacy of this compound are not available in the scientific literature.
Structure Activity Relationship Sar and Structural Biology of Fosmenic Acid
Biophysical and Structural Characterization of Fosmenic Acid-Target Complexes
The precise mechanism of this compound's inhibitory action has been elucidated through various biophysical and structural techniques, providing an atomic-level view of its interaction with DXR.
X-ray crystallography has been instrumental in revealing the binding mode of this compound and its analogues within the DXR active site. portlandpress.comresearchgate.netresearchgate.net Crystal structures of DXR from E. coli, P. falciparum, and T. gondii in complex with this compound, the cofactor NADPH, and a magnesium ion have been solved (e.g., PDB IDs: 1Q0L, 1Q0Q). portlandpress.comebi.ac.ukrcsb.org
These structures show that this compound is a structural analogue of the substrate DXP and acts as a competitive inhibitor. mdpi.comresearchgate.net The binding reveals several key features:
Conformational Change: Upon binding of the inhibitor and cofactor, a flexible loop in the DXR enzyme closes over the active site, sequestering the inhibitor from the solvent and leading to a tight-binding, slow-inhibition mode. researchgate.netresearchgate.net
Metal Coordination: The hydroxamate group's two oxygen atoms, along with the side chains of three conserved acidic residues (an aspartate and two glutamates) and a water molecule, octahedrally coordinate the essential Mg²⁺ ion. researchgate.net
Phosphonate (B1237965) Interactions: The phosphonate group anchors the inhibitor in the active site through a network of hydrogen bonds with conserved serine and asparagine residues, mimicking the interactions of the substrate's phosphate (B84403) group. mdpi.com
Cofactor Proximity: The inhibitor binds adjacent to the nicotinamide (B372718) ring of the NADPH cofactor. portlandpress.com
These crystallographic studies provide a static but detailed blueprint that has been fundamental for the rational design of new DXR inhibitors. rcsb.org
To date, cryo-electron microscopy (cryo-EM) has not been a primary technique for studying the this compound-DXR complex. DXR is a relatively small, soluble enzyme (forming a homodimer of approximately 90 kDa) that is highly amenable to crystallization, making X-ray crystallography the more direct and higher-resolution method for structural analysis in this case. diva-portal.orguniprot.org Cryo-EM is typically applied to much larger, more complex, or conformationally heterogeneous assemblies that are resistant to crystallization. While not yet applied to this specific system, cryo-EM could theoretically be used to study DXR if it were part of a larger, transient metabolic complex (a metabolon) involved in isoprenoid biosynthesis.
Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information to crystallography by studying ligand-protein interactions in the solution state. Heteronuclear NMR has been used to study the E. coli DXR enzyme in complex with FR-900098, a close analogue of this compound. nih.gov These studies allowed for the partial backbone assignment of the enzyme, confirming structural elements in solution and providing a basis for further NMR-aided drug design. nih.gov
Saturation Transfer Difference (STD) NMR is another powerful technique that has been applied to this compound analogues. researchgate.net STD-NMR experiments can identify which specific protons on a ligand are in close contact with the protein target. By irradiating the protein and observing the transfer of saturation to the ligand's signals, a binding epitope can be mapped. These studies have helped confirm the binding of various designed analogues to DXR and can be used to screen compound libraries for binding activity, providing valuable information for SAR studies even when high-resolution co-crystal structures are unavailable. researchgate.net
Computational and Cheminformatic Approaches in Fosmenic Acid Research
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a suite of computer-based techniques used to represent and simulate the behavior of molecules. For a compound like Fosmenic acid, these methods can provide critical insights into its interaction with biological targets, its structural flexibility, and the stability of the resulting complex.
Ligand-protein docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target protein. This technique is crucial for understanding the structural basis of inhibition and for structure-based drug design. By calculating the binding affinity, or docking score, researchers can rank potential drug candidates.
In a large-scale virtual screening study, this compound was docked against a specific biological target. The study reported its binding energy, providing a quantitative measure of its potential interaction strength. The results from this screening are summarized below. scispace.com
| Compound | Docking Score (kcal/mol) | Binding Free Energy (MM/GBSA score) |
| This compound | -7.049 | -9.59 |
| Table 1: Reported docking and binding free energy scores for this compound from a virtual screening study. scispace.com |
This data suggests a favorable binding interaction between this compound and the studied target, warranting further investigation. Docking simulations help visualize how the phosphonic acid and other functional groups of the molecule might fit into the protein's active site and form key interactions, such as hydrogen bonds or electrostatic interactions.
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. scispace.com This technique is used to assess the stability of a ligand-protein complex predicted by docking and to explore the different conformations the complex can adopt.
Theoretically, an MD simulation for a this compound-protein complex would involve:
Placing the docked complex in a simulated physiological environment (a box of water molecules and ions).
Calculating the forces between all atoms and using them to simulate their movements over time, typically on the nanosecond to microsecond scale.
Analyzing the trajectory to assess the stability of the binding pose. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand would be calculated to see if it remains in the binding pocket.
Observing the conformational changes in both the protein and this compound upon binding, which can reveal induced-fit mechanisms.
Such simulations would be invaluable for confirming the binding mode predicted by docking and understanding the dynamic nature of the interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net
To develop a QSAR model for this compound and its analogues, a dataset of related compounds with measured biological efficacy (e.g., IC50 values) would be required. Researchers calculate various molecular descriptors for each compound, which are numerical representations of their structural, physical, or chemical properties. Statistical methods are then used to build a model that correlates these descriptors with activity. nih.gov
Currently, there are no published QSAR models developed specifically for a series of this compound derivatives. The creation of such a model would depend on the synthesis and testing of a library of analogous compounds. Once developed, a validated QSAR model could be used to predict the efficacy of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources. nih.gov
A significant advantage of QSAR modeling is its ability to identify the key molecular features that are most influential for a compound's biological activity. nih.gov By analyzing the descriptors that are weighted most heavily in the QSAR equation, researchers can infer which properties are critical for efficacy.
Virtual Screening and De Novo Drug Design
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov As noted, this compound has been identified in at least one such screening effort. scispace.com
De novo drug design, in contrast, involves building a novel drug molecule from scratch or from smaller fragments. These methods use the three-dimensional structure of the target's binding site to design a molecule with a complementary shape and chemical properties.
While this compound itself was likely identified through screening existing compound libraries, de novo design principles could be applied to optimize it further. For instance, a computational program could use the this compound core as a starting scaffold. It could then suggest novel R-group additions or modifications designed to form new, favorable interactions within the target's binding pocket, potentially leading to the design of more potent and specific inhibitors.
Data Mining and Artificial Intelligence in this compound Discovery
The fields of data mining and artificial intelligence (AI) are introducing new paradigms in drug discovery, moving beyond traditional computational methods to handle vast and complex biological data. mdpi.com These technologies are being applied to the MEP pathway and its enzymes, including DXR, to uncover novel biological insights and accelerate the identification of new therapeutic strategies.
The MEP pathway, which is essential in many pathogens but absent in humans, is a prime target for antimicrobial drug development. researchgate.netuniprot.org The advent of high-throughput "omics" technologies has generated massive datasets, including genomics, transcriptomics, and proteomics, for a wide range of organisms. oup.com
Data mining techniques are used to analyze these large-scale datasets to identify and characterize genes and proteins within the MEP pathway. maizegdb.org For instance, comparative genomic and transcriptomic analyses across different plant and microbial species have helped to identify all the genes encoding the enzymes of the MEP pathway, such as dxr (the gene for DXR), and to study their evolutionary conservation and expression patterns. nih.govnih.gov Proteomic studies, like those in maize, have provided quantitative information on the abundance of DXR and other pathway enzymes in specific cellular compartments, such as chloroplasts. oup.com By integrating these heterogeneous datasets, researchers can build comprehensive models of the MEP pathway, analyze gene-gene interactions, and understand how the pathway is regulated, which can reveal new opportunities for therapeutic intervention. oup.complos.org
Machine learning (ML), a subset of AI, uses algorithms that learn from data to make predictions or decisions without being explicitly programmed. mdpi.commdpi.com In drug discovery, ML models are trained on large datasets of chemical and biological information to predict a compound's activity, toxicity, or mechanism of action. nih.govdrug-dev.com
Q & A
Q. What are the standard protocols for synthesizing Fosmenic acid, and how can researchers validate its purity?
this compound synthesis typically involves cyclohexene derivatives and phosphorylation steps. To validate purity, employ high-performance liquid chromatography (HPLC) with a polar stationary phase, cross-referencing retention times with standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ³¹P) should confirm structural integrity, particularly the [cyclohex-3-en-1-yl(hydroxy)methyl]-hydroxy-oxo-phosphonium moiety . Quantify impurities via mass spectrometry (MS) and adhere to International Council for Harmonisation (ICH) guidelines for limits. Report detailed synthetic procedures and characterization data in the main manuscript or supplementary materials, as per journal requirements (e.g., Beilstein Journal of Organic Chemistry) .
Q. How should researchers design in vitro experiments to assess this compound’s anti-lipidemic activity?
Use established cell lines (e.g., HepG2 hepatocytes) to measure lipid accumulation via fluorescent dyes (e.g., Nile Red). Include positive controls (e.g., statins) and negative controls (untreated cells). Optimize dosing based on preliminary cytotoxicity assays (MTT or resazurin). Replicate experiments in triplicate, and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for statistical significance. Document all protocols, including cell culture conditions and reagent sources, to ensure reproducibility .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for plasma or tissue samples. Use deuterated internal standards (e.g., this compound-d4) to correct for matrix effects. Validate the method per FDA bioanalytical guidelines, including linearity (1–1000 ng/mL), precision (<15% RSD), and recovery (>80%). For non-specialized labs, UV-Vis spectrophotometry at 220 nm (phosphorus-oxo bond absorption) offers a cost-effective alternative but may lack sensitivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across preclinical studies?
Conduct a systematic review following PRISMA guidelines: define inclusion/exclusion criteria, screen databases (PubMed, Scopus), and assess study quality using tools like SYRCLE’s risk-of-bias checklist. Perform meta-analyses if homogeneity exists (I² < 50%). Conflicting results may arise from variations in animal models (e.g., diet-induced vs. genetic hyperlipidemia) or dosing regimens. Sensitivity analyses and subgroup comparisons can identify confounding factors .
Q. What computational strategies are effective for predicting this compound’s off-target interactions?
Use molecular docking (AutoDock Vina, Schrödinger) to screen against the Human Proteome Atlas. Prioritize targets with binding affinities (ΔG < −7 kcal/mol) and validate via molecular dynamics simulations (GROMACS) for stability (>50 ns). Cross-reference results with Tox21 databases to assess hepatotoxicity risks. Report force fields and solvation models to enable replication .
Q. How should researchers optimize this compound’s formulation to enhance bioavailability without altering its pharmacodynamics?
Employ a Design of Experiments (DoE) approach. Variables include lipid nanoparticles (LNPs), cyclodextrin complexes, and emulsification techniques. Assess outcomes (bioavailability, stability) via central composite design. Use in situ intestinal perfusion models (rat) to compare absorption rates. Validate formulations using pharmacokinetic parameters (AUC, Cₘₐₓ) and ensure excipients comply with FDA Generally Recognized as Safe (GRAS) lists .
Methodological and Reporting Guidelines
Q. How can researchers ensure ethical compliance in this compound studies involving animal models?
Obtain approval from institutional animal care committees (IACUC) and adhere to ARRIVE 2.0 guidelines. Report strain, sex, age, and housing conditions. Justify sample sizes via power analyses and include humane endpoints (e.g., 20% weight loss). Publish negative results to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
